molecular formula C18H25NO4 B581088 Ethyl 1-Cbz-3-ethylpiperidine-3-carboxylate CAS No. 1338930-81-6

Ethyl 1-Cbz-3-ethylpiperidine-3-carboxylate

Cat. No.: B581088
CAS No.: 1338930-81-6
M. Wt: 319.401
InChI Key: LMLJPBDVJHMXSB-UHFFFAOYSA-N
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Description

Ethyl 1-Cbz-3-ethylpiperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine carboxylates. It is a white crystalline powder commonly used in medical, environmental, and industrial research. This compound is known for its stability and versatility in various chemical reactions, making it a valuable substance in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-Cbz-3-ethylpiperidine-3-carboxylate typically involves the reaction of 3-ethylpiperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The crude product is then purified using recrystallization techniques to obtain a high-purity compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-Cbz-3-ethylpiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-Cbz-3-ethylpiperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-Cbz-3-ethylpiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Ethyl 1-Cbz-3-ethylpiperidine-3-carboxylate can be compared with other piperidine carboxylates, such as:

  • Ethyl 1-Cbz-4-ethylpiperidine-4-carboxylate
  • Ethyl 1-Cbz-2-ethylpiperidine-2-carboxylate

Uniqueness: The unique structural features of this compound, such as the position of the ethyl group and the carbobenzyloxy (Cbz) protecting group, contribute to its distinct reactivity and applications. These structural differences can influence the compound’s chemical behavior and its suitability for specific research purposes.

Properties

IUPAC Name

1-O-benzyl 3-O-ethyl 3-ethylpiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-3-18(16(20)22-4-2)11-8-12-19(14-18)17(21)23-13-15-9-6-5-7-10-15/h5-7,9-10H,3-4,8,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLJPBDVJHMXSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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